(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate
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Overview
Description
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of a naphthalen-1-yloxy group, a propan-2-ylamino group, and a propanoate ester. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol. Finally, the propanoate ester is formed by esterification with propanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalen-1-yloxy group to naphthalen-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propan-2-ylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is studied for its potential biological activities, including its role as a beta-adrenergic antagonist. It is used in research related to cardiovascular diseases and other conditions involving the adrenergic system .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their effects on heart rate, blood pressure, and other physiological parameters .
Industry
In the industrial sector, this compound is used in the formulation of various products, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions such as hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-adrenergic antagonist used for similar therapeutic purposes.
Uniqueness
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its naphthalen-1-yloxy group contributes to its binding affinity and selectivity for beta-adrenergic receptors, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
111399-11-2 |
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Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] propanoate |
InChI |
InChI=1S/C19H25NO3/c1-4-19(21)23-16(12-20-14(2)3)13-22-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,4,12-13H2,1-3H3 |
InChI Key |
STQPPMUHHOLTIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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